molecular formula C3H9NO B1209257 (R)-(-)-1-Amino-2-propanol CAS No. 2799-16-8

(R)-(-)-1-Amino-2-propanol

Cat. No. B1209257
CAS RN: 2799-16-8
M. Wt: 75.11 g/mol
InChI Key: HXKKHQJGJAFBHI-GSVOUGTGSA-N
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Description

Synthesis Analysis

  • Synthesis Techniques : The synthesis of enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, which is structurally related to (R)-(-)-1-Amino-2-propanol, involves radiolabeling using the click reaction (McConathy et al., 2010).
  • Reductive Amination Process : Another method includes reductive animation of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst (Subramanian et al., 2007).

Molecular Structure Analysis

  • Molecular Conformation : Gaseous 3-amino-1-propanol, a related compound, exhibits a gauche-gauche conformation with an intramolecular hydrogen bond, providing insights into the spatial arrangement of similar molecules (Iijima & Unno, 1998).
  • Vibrational Analysis : The vibrational analysis of isolated 2-amino-1-propanol shows different conformational states, indicating the structural flexibility and hydrogen bonding capabilities of similar amino alcohols (Fausto et al., 2000).

Chemical Reactions and Properties

  • Hydrogen Bonding : Studies on 2-amino-1-propanol demonstrate its ability to form strong intramolecular hydrogen bonds, influencing its physical and chemical behavior (Fausto et al., 2000).
  • Polymorphism : 3-Amino-1-propanol shows polymorphism at low temperatures, highlighting the structural adaptability of such compounds (Cacela et al., 2003).
  • Chiral Discrimination : The role of chirality in hydrogen bonding is evident in the study of complexes involving (±)2-naphthyl-1-ethanol and (±)1-amino-2-propanol, showcasing the significance of chirality in molecular interactions (Seurre et al., 2004).

Physical Properties Analysis

  • Intramolecular Hydrogen Bonding : The intramolecular hydrogen bonding in 2-amino-1-propanol influences its vibrational spectrum and molecular stability (Fausto et al., 2000).
  • Dipole Moments : Microwave spectral studies of 2-amino-1-propanol reveal information about its dipole moments and conformational equilibrium (Ellingsen et al., 1978).

Chemical Properties Analysis

  • Hydrogen Bonding in Complexes : Studies on hydrogen bonding in complexes involving amino propanol derivatives show the importance of this interaction in determining molecular structure and reactivity (Podjed & Modec, 2022).
  • Enzymatic Reactions : The deamination of 2-aminopropanol by ethanolamine ammonia-lyase highlights the enzymatic reactions that such compounds can undergo, demonstrating their biochemical relevance (Graves et al., 1980).

Scientific Research Applications

Synthesis of Acyclic Nucleoside and Nucleotide Analogues

(Jeffery, Kim, & Wiemer, 2000) explored the use of nonracemic amino alcohols derived from amino acids to assemble acyclic nucleoside and nucleotide analogues. This research highlights the role of (R)-(-)-1-Amino-2-propanol in controlling the absolute stereochemistry of these compounds, which have established antiviral activity.

High Throughput Screening for Asymmetric Transfer Hydrogenation

(Buitrago et al., 2012) utilized amino acid-based ligands, including (R)-(-)-1-Amino-2-propanol, as catalysts for the asymmetric transfer hydrogenation of heteroaromatic ketones. This process is significant in the synthesis of antidepressant drugs, demonstrating the compound's role in pharmaceutical manufacturing.

Resolution of Racemic 1-Amino-2-propanol

The resolution of racemic 1-amino-2-propanol, leading to the separation of (R)-(-)-1-amino-2-propanol, was achieved with a yield of 66.6% (Song, 2005). This study emphasizes the practical aspects of separating the enantiomers of this compound.

Interaction Enthalpies of β-Amino Alcohols

The study by (Liang et al., 2012) focused on the enthalpic interaction of enantiomers of β-amino alcohols, including (R)-(-)-1-Amino-2-propanol, in mixed solvents. This research provides insights into solute-solute interactions and the effects of solvent composition on these interactions.

Enantioselective Addition of Diethylzinc to Aldehydes

(Asami et al., 2015) utilized derivatives of (R)-(-)-1-Amino-2-propanol as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. This method's high enantioselectivity is crucial for obtaining various chiral secondary alcohols.

Vibrational Analysis and Structural Implications

The vibrational analysis and structural implications of isolated and aggregated 2-amino-1-propanol were examined (Fausto, Cacela, & Duarte, 2000). This study provides a deeper understanding of the molecular structure and hydrogen bonding patterns in this compound.

Continuous Resolution of α-Amino-ε-Caprolactam

A practical procedure for the continuous resolution of α-amino-ε-caprolactams using a solvent switch method involved the use of 2-propanol, highlighting an application of (R)-(-)-1-Amino-2-propanol (Sakai et al., 2003).

Discovery of Active and Enantioselective Amino Alcohol-Specific Transaminases

(Zhang et al., 2017) developed a novel assay for screening amino alcohol-specific transaminases, using (R)-(-)-1-Amino-2-propanol as a key compound. This research is important for the pharmaceutical industry, as chiral vicinal amino alcohols are crucial chiral building blocks.

Enantioselective Gel Collapsing

(Chen et al., 2010) demonstrated the use of (R)-(-)-1-Amino-2-propanol in enantioselective gel collapsing, a novel method for visual chiral discrimination.

Contact Allergy to 2‐Amino‐2‐methyl‐1‐propanol

(Geier et al., 2019) investigated the allergic contact dermatitis due to 2-Amino-2-methyl-1-propanol, which is a related compound to (R)-(-)-1-Amino-2-propanol, demonstrating the relevance of understanding potential allergic reactions in occupational settings.

Molar Excess Enthalpy for Various {Alkanolamine(1)+Water(2)} Systems

The study of molar excess enthalpy in various alkanolamine systems, including 1-amino-2-propanol, was conducted by (Mundhwa & Henni, 2007), providing insights into the thermodynamic properties of these systems.

Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate

(Podjed & Modec, 2022) researched the hydrogen bonding and polymorphism of amino alcohol salts, including those derived from (R)-(-)-1-Amino-2-propanol, providing important information on the structural behavior of these compounds.

Chemoenzymatic Synthesis of Antihypertensive Agents

(Regla et al., 2008) described the chemoenzymatic synthesis of potential antihypertensive agents using (R)-(-)-1-Amino-2-propanol derivatives, underscoring its utility in medicinal chemistry.

Enthalpies of Dilution of Amino Alcohols in Aqueous Solutions

(Romero, Cruz, & Pérez-Casas, 2020) measured the enthalpies of dilution of aqueous solutions of amino alcohols, providing essential data for understanding the thermodynamics of these solutions.

Low Temperature Polymorphism in 3-Amino-1-Propanol

(Cacela et al., 2003) investigated the low temperature polymorphism of 3-amino-1-propanol, a related compound, shedding light on the polymorphic behavior of amino alcohols.

properties

IUPAC Name

(2R)-1-aminopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKKHQJGJAFBHI-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318940
Record name (R)-1-Amino-2-propanol
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Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Amino-2-propanol

CAS RN

2799-16-8
Record name (R)-1-Amino-2-propanol
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Record name (R)-(-)-1-Aminopropan-2-ol
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Record name (R)-1-Amino-2-propanol
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Record name (R)-(-)-1-aminopropan-2-ol
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Synthesis routes and methods

Procedure details

The precursor amine compounds may in turn be prepared as described in greater detail below. Thus, for example, 2,8-Dimethyl-1-oxa-3,8-diaza-spiro[4.5]decane may be obtained by reaction of 4-aminomethyl-1-methyl-piperidin-4-ol with acetaldehyde in dry dichloromethane. 2,8-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decane may be obtained by reaction of 1-amino-2-propanol with 1-methyl-4-piperidone under reflux. 1′,4-Dimethylspiro[3-oxa-6-azabicyclo[3.1.0]hexane-2,4′-piperidine] may be obtained by first preparing 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime from 1-methyl-4-piperidone via 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one per the procedure of Tsukamoto et. al., Chem. Pharm. Bull. 1995, 43, 842-852, followed by reduction of the oxime with Red-A1 (sodium bis(2-methoxyethoxy)aluminumhydride) and then basic workup to yield 1′,4-Dimethylspiro[3-oxa-6-azabicyclo[3.1.0]hexane-2,4′-piperidine]. 2,8-Dimethyl-1-oxa-8-aza-spiro[4.5]dec-3-yl amine may be obtained by first preparing 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime from 1-methyl-4-piperidone via 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one per the procedure of Tsukamoto et. al., Chem. Pharm. Bull. 1995, 43, 842-852, followed by reduction of the oxime with lithium aluminum hydride/aluminum chloride. Compounds of formula I may then be prepared from these amines by an appropriate coupling reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
G Nieuwpoort, GC Verschoor - Inorganic Chemistry, 1981 - ACS Publications
Up to the present, no detailed structural studies have been reported in which the difference between coordination of ra-cemic and optically active isomers of chelating ligands are …
Number of citations: 8 pubs.acs.org
KR Brushaber, GA O'Toole… - Journal of Biological …, 1998 - ASBMB
The cobD gene of Salmonella typhimurium LT2 has been cloned, sequenced, and overexpressed. The overexpressed protein had a molecular mass of ∼40 kDa, in agreement with the …
Number of citations: 64 www.jbc.org
T HIROSE, E ODAGIRI, K TANIGUCHI… - Analytical Sciences: X …, 2008 - jstage.jst.go.jp
The crystal structures of the title compounds, diastereomeric salts, were determined by X-ray diffraction.(S)-Isomer salt crystallizes in orthorhombic P212121 with cell parameters a= …
Number of citations: 7 www.jstage.jst.go.jp
G Nieuwpoort, J Brussee, J Reedijk - Inorganica Chimica Acta, 1983 - Elsevier
Coordination compounds of general formula [Zn(apH) 3 ] X 2 with X = I, NO 3 , 1 2 SO 4 and apH = R,S-l-amino-2-propanol, S(+)-1-amino-2-propanol, R(−)-1-amino-2-propanol have …
Number of citations: 5 www.sciencedirect.com
E Mallette, MS Kimber - Biochemistry, 2018 - ACS Publications
S-(+)-1-Amino-2-propanol dehydrogenase (APDH) is a short-chain dehydrogenase/reductase associated with the incompletely characterized Rhodococcus and Mycobacterium …
Number of citations: 9 pubs.acs.org
SH Ford - Biochimica et Biophysica Acta (BBA)-General Subjects, 1985 - Elsevier
Two intermediate stages in cobalamin biosynthesis, amidation of carboxylic acid groups in the corrin ring and (R)-1-amino-2-propanol attachment at propionic acid position ƒ, have …
Number of citations: 17 www.sciencedirect.com
N Seurre, J Sepioł, K Le Barbu-Debus… - Physical Chemistry …, 2004 - pubs.rsc.org
The structure of jet-cooled complexes of (±) 2-naphtyl-1-ethanol with (±) 1-amino-2-propanol and (±) 2-amino-1-butanol has been studied by laser-induced fluorescence, UV and IR …
Number of citations: 52 pubs.rsc.org
E Mallette, MS Kimber - Journal of Biological Chemistry, 2018 - ASBMB
Bacterial microcompartments encapsulate enzymatic pathways that generate small, volatile, aldehyde intermediates. The Rhodococcus and Mycobacterium microcompartment (RMM) …
Number of citations: 13 www.jbc.org
K Rossen, PM Simpson, KM Wells - Synthetic communications, 1993 - Taylor & Francis
A practical large-scale synthesis of both enantiomers of 1-amino-2-propanol 1 from L- and D-threonine is described. Greater than 99% ee propylene oxide 2 is obtained from 1 through …
Number of citations: 15 www.tandfonline.com
C Grabau, JR Roth - Journal of bacteriology, 1992 - Am Soc Microbiol
Salmonella typhimurium synthesizes cobalamin (vitamin B12) when grown under anaerobic conditions. All but one of the biosynthetic genes (cob) are located in a single operon which …
Number of citations: 32 journals.asm.org

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